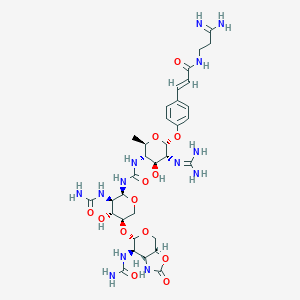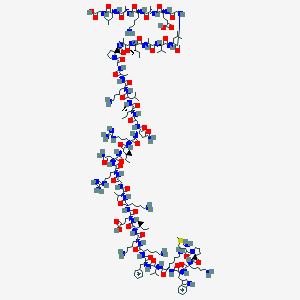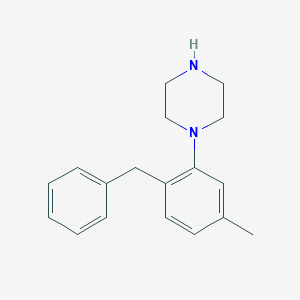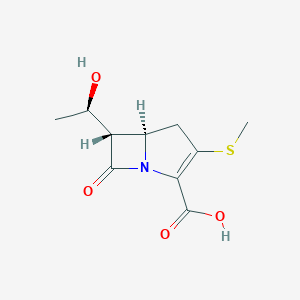
2-Methylthiocarbapenem
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotics are essential for treating bacterial infections. However, the emergence of antibiotic-resistant bacteria has become a significant public health concern. Therefore, there is a need for new and effective antibiotics to combat bacterial infections. 2-Methylthiocarbapenem is a promising antibiotic that has shown potential in scientific research.
Mechanism Of Action
2-Methylthiocarbapenem works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes responsible for cross-linking peptidoglycan strands in the bacterial cell wall. This inhibition leads to the disruption of bacterial cell wall synthesis, causing bacterial cell death.
Biochemical And Physiological Effects
2-Methylthiocarbapenem has been shown to have a broad spectrum of activity against gram-positive and gram-negative bacteria. It has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing bacteria. Additionally, it has been shown to have low toxicity in animal studies.
Advantages And Limitations For Lab Experiments
2-Methylthiocarbapenem has several advantages for lab experiments. It has a broad spectrum of activity, making it useful for studying different types of bacteria. Additionally, it has low toxicity, making it safe for use in animal studies. However, 2-Methylthiocarbapenem has some limitations. It is expensive to synthesize, which may limit its use in large-scale experiments. Additionally, it has a short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 2-Methylthiocarbapenem. One direction is to investigate its potential for treating antibiotic-resistant bacterial infections. Additionally, research could focus on optimizing the synthesis method to reduce production costs. Furthermore, research could investigate the potential of combining 2-Methylthiocarbapenem with other antibiotics to enhance its effectiveness.
Conclusion
In conclusion, 2-Methylthiocarbapenem is a promising antibiotic that has shown potential in scientific research. It has a broad spectrum of activity, low toxicity, and inhibits bacterial cell wall synthesis. However, it has limitations, including high production costs and a short half-life. Future research could focus on optimizing the synthesis method, investigating its potential for treating antibiotic-resistant bacterial infections, and combining it with other antibiotics to enhance its effectiveness.
Synthesis Methods
2-Methylthiocarbapenem is a beta-lactam antibiotic that belongs to the carbapenem class. It is synthesized by reacting 2-mercaptobenzothiazole with imipenem. The reaction produces 2-Methylthiocarbapenem, which has a molecular weight of 317.4 g/mol.
Scientific Research Applications
2-Methylthiocarbapenem has shown potential in scientific research. It has been used to study the mechanism of action of carbapenem antibiotics. Additionally, it has been used to investigate the role of bacterial cell wall synthesis in bacterial growth and division. Furthermore, 2-Methylthiocarbapenem has been used to study the resistance mechanisms of bacteria to carbapenem antibiotics.
properties
CAS RN |
118243-53-1 |
|---|---|
Product Name |
2-Methylthiocarbapenem |
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
(5R,6S)-6-[(1R)-1-hydroxyethyl]-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S/c1-4(12)7-5-3-6(16-2)8(10(14)15)11(5)9(7)13/h4-5,7,12H,3H2,1-2H3,(H,14,15)/t4-,5-,7-/m1/s1 |
InChI Key |
SEQDLXJZYMZXPM-WYDQCIBASA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SC)O |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC)O |
Other CAS RN |
118243-53-1 |
synonyms |
2-methylthiocarbapenem |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



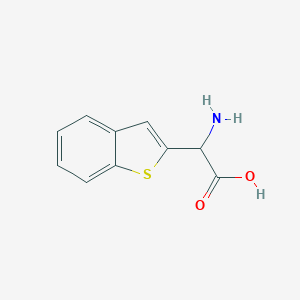
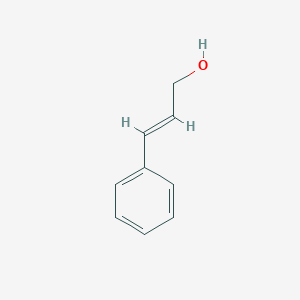
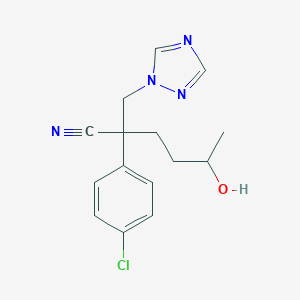
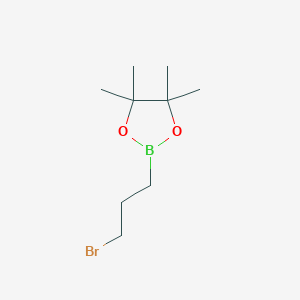
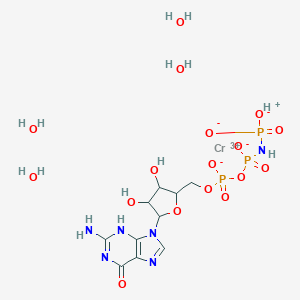
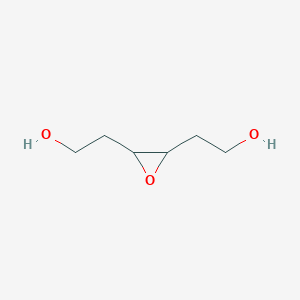
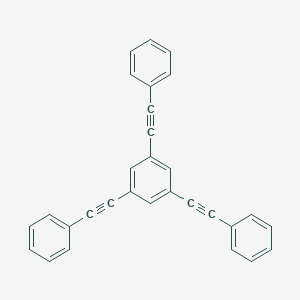
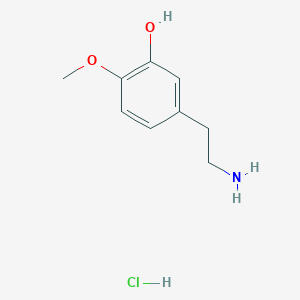
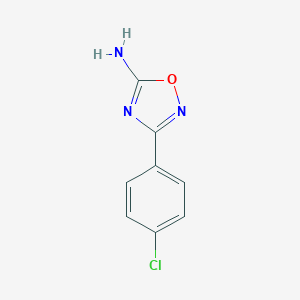
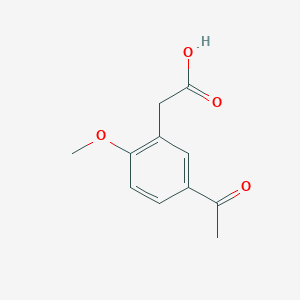
![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
